molecular formula C23H30O4 B3082335 4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid CAS No. 112231-86-4

4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid

Cat. No. B3082335
CAS RN: 112231-86-4
M. Wt: 370.5 g/mol
InChI Key: AIKURORZFCFWGB-UHFFFAOYSA-N
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Description

4-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid (HDCB) is a molecule that is used in a variety of laboratory experiments in order to study the biochemical and physiological effects of its components. HDCB is a hydrophobic molecule with a large hydrophobic surface area that is capable of interacting with a variety of biological molecules. HDCB has been used in a variety of scientific research applications, including cell culture, drug delivery, and gene therapy.

Scientific Research Applications

Synthesis and Chemical Transformations

4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid and similar compounds play a pivotal role in synthetic chemistry. For instance, 4-oxo-4H-chromene-3-carboxylic acid is a key intermediate in synthesizing biologically active compounds. A rapid synthetic method for this compound has been established, highlighting the significance of carboxylic acid derivatives in facilitating complex chemical syntheses (Zhu et al., 2014).

Microbiological Production and Organic Synthesis

Carboxylic acids, including hydroxy-carboxylic acids, are of special interest in organic synthesis due to their application as building blocks. Their biotechnological preparation and utilization in creating compounds like hydrophilic triazines and benzotriazines underscore the intricate interplay between microbiology and organic chemistry in developing novel compounds (Aurich et al., 2012).

Hydrogen Bonding and Molecular Interactions

Understanding the hydrogen bonding capabilities of carboxylic acids is crucial in predicting the structures of complexes. Studies on 4-aminophenyl ethanol interacting with carboxylic acids, for instance, reveal the complexity in predicting structures due to the multiple conformations and hydrogen bonding dynamics of the carboxyl group (Obenchain et al., 2015).

Liquid-Crystalline Phase Structures

In the realm of materials science, carboxylic acid compounds, including 4-biphenyl carboxylic acid derivatives, are integral in forming diverse phase structures like nematic and smectic phases. The formation of hydrogen bonds between carboxylic acids is a key factor in constructing ordered structural formations, which are vital in developing new materials with specific optical and electronic properties (Jeong et al., 2005).

properties

IUPAC Name

4-[4-(10-hydroxydecoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c24-17-7-5-3-1-2-4-6-8-18-27-22-15-13-20(14-16-22)19-9-11-21(12-10-19)23(25)26/h9-16,24H,1-8,17-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKURORZFCFWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 m moles(13.2 g) of the above 4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester and 10 g of sodium hydroxide were stirred for 10 min. at 70° C. in a mixed solvent of 40 ml of ethanol and 80 ml of water. After the reaction, the reaction solution was concentrated to obtain 10.8 g of 4'-(10-hydroxydecyloxy)biphenyl-4-carboxylic acid. (yield: 97%)
Name
4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid
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4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid

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